tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.28 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate typically involves multi-step reactions. One common method includes the reaction of tert-butyl carbamate with cyclopropyl ketone under specific conditions . The reaction is usually carried out in the presence of a base such as N-methylmorpholine and a coupling agent like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) at low temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme interactions and as a potential lead compound for drug development. Its unique structure allows it to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved often include enzyme inhibition or activation, leading to changes in metabolic processes .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclopropyl and oxopropan-2-yl groups.
tert-Butyl (S)-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate: Similar but contains a cyclopentyl group instead of a cyclopropyl group.
Uniqueness: tert-Butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
394735-40-1 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
0 |
Origin of Product |
United States |
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